4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. This compound features a piperidine ring, which is a six-membered cyclic structure containing five methylene bridges and one amine bridge. The presence of both aminomethyl and methyl substituents on the piperidine ring contributes to its distinctive chemical properties, making it relevant in organic synthesis and medicinal chemistry.
The compound is classified as a piperidine derivative, specifically an aminomethyl-substituted piperidinone. It is often studied for its biological activities and serves as an intermediate in the synthesis of other organic compounds. The dihydrochloride salt form enhances its solubility and stability, making it suitable for laboratory use.
The synthesis of 4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride typically involves the reductive amination of 6-methylpiperidin-2-one with formaldehyde and ammonium chloride. This reaction is facilitated by a reducing agent such as sodium cyanoborohydride, which helps in forming the aminomethyl group. Following this, hydrochloric acid is added to yield the dihydrochloride salt.
In industrial settings, the production may utilize batch or continuous processes, with considerations for yield, purity, and cost-effectiveness. Optimized reaction conditions such as temperature control, solvent selection, and purification steps are critical to ensure high-quality products.
The molecular formula of 4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride is CHClNO. Its structure consists of a piperidine ring with an aminomethyl group at the fourth position and a methyl group at the sixth position. The compound's structural characteristics can be represented as follows:
The presence of two hydrochloride ions indicates that the compound exists in a salt form, enhancing its solubility in water.
4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions employed in these reactions.
The mechanism of action for 4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride primarily involves its interactions with biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition or receptor binding, which are critical for its applications in medicinal chemistry .
Relevant data regarding these properties can be obtained from experimental studies focusing on similar piperidine derivatives .
4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride has diverse applications across several scientific domains:
Piperidinone derivatives represent a cornerstone of modern medicinal chemistry due to their structural versatility, bioavailability, and capacity for targeted interactions with biological macromolecules. The piperidin-2-one core—a six-membered lactam ring—provides a rigid yet modifiable framework that mimics natural peptide motifs, facilitating integration into pharmacologically active compounds. This scaffold’s significance is evidenced by its prevalence in therapeutics targeting neurological disorders, infectious diseases, and metabolic conditions. For instance, xanomeline, a muscarinic M1 receptor agonist containing a piperidinone moiety, demonstrates efficacy in Alzheimer’s disease by modulating acetylcholine pathways [6]. Similarly, substituted piperidin-4-ones exhibit anti-Parkinson activity by enhancing dopaminergic neurotransmission and mitigating oxidative stress in neuronal models [7].
The scaffold’s adaptability arises from three key features:
Table 1: Bioactive Piperidinone Derivatives and Therapeutic Applications
Compound | Biological Target | Activity (EC₅₀/Ki) | Therapeutic Area | Key Structural Feature | |
---|---|---|---|---|---|
DS96432529 (9o) | Bone anabolic receptors | EC₅₀ ≈ 0.24–0.39 μM | Osteoporosis | 3-(Ethoxyethoxy)methyl piperidine | |
Ligand 19 | μ-Opioid receptor | Ki = 4 nM | Pain management | (S)-5-Hydroxytetrahydronaphthyl | |
DMeTP | Dopaminergic pathways | N/A | Anti-Parkinson | 2,6-Di-p-tolylpiperidin-4-one | |
6-((3,4-Dihydroquinolinyl)methyl)pyrimidinones | HIV-1 RT | EC₅₀ = 0.24 μM | Antiviral | Piperidine-anchored thiopyrimidine | [8] |
The compound 4-(aminomethyl)-6-methylpiperidin-2-one integrates unique stereoelectronic properties that potentiate its utility in drug design. Its structure features:
Conformational analysis reveals that the 6-methyl group favors equatorial orientation, positioning the C-4 aminomethyl axially or equatorially depending on ring inversion dynamics. This flexibility allows adaptation to sterically constrained binding pockets. In osteogenic agents, analogous 6-methylpiperidinones enhance metabolic stability by shielding oxidation sites [2]. Synthetic routes to this scaffold emphasize stereocontrol:
Table 2: Synthetic Approaches to 4-(Aminomethyl)-6-methylpiperidin-2-one Derivatives
Method | Starting Material | Key Steps | Yield | Stereoselectivity | |
---|---|---|---|---|---|
Reductive Amination | 6-Methylpiperidin-2-one | 1. N-Boc protection; 2. C-4 formylation; 3. Reductive amination; 4. Deprotection | 45–60% | Racemic | |
Enantioselective Hydrogenation | 4-(Cyanomethyl)-6-methyl-3,4-dihydropyridin-2(1H)-one | 1. Rh-(R,R)-Et-DuPhos catalysis; 2. Reduction of nitrile | 70% | >95% ee (4S,6S) | [4] |
Resolution via Diastereomers | Racemic 4-(aminomethyl)-6-methylpiperidin-2-one | 1. Salt formation with chiral acids; 2. Crystallization | 35–40% | >99% de | [3] |
The scaffold’s versatility is exemplified in bone anabolic agents where 6-methylpiperidin-2-ones serve as conformational locks, improving target engagement. In opioid ligands, C-4 aminomethyl groups form salt bridges with aspartate residues in MOR binding pockets [4]. Future directions include incorporating this motif into bifunctional proteolysis-targeting chimeras (PROTACs), leveraging its amine for linker attachment while maintaining proteasomal recognition.
(Compound names appearing in tables: DS96432529, Ligand 19, DMeTP, 6-((3,4-Dihydroquinolinyl)methyl)pyrimidinones)
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6